molecular formula C13H24N2O B7508068 1-(Azepan-1-yl)-2-piperidin-1-ylethanone

1-(Azepan-1-yl)-2-piperidin-1-ylethanone

Cat. No. B7508068
M. Wt: 224.34 g/mol
InChI Key: NOGQLDKFKQSFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-2-piperidin-1-ylethanone, commonly known as APE, is a chemical compound that has been extensively studied for its potential applications in scientific research. APE is a ketone derivative that belongs to the class of compounds known as piperidines. It has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

APE acts as a dopamine reuptake inhibitor, meaning that it prevents the reuptake of dopamine into neurons. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and physiology. APE has also been shown to have an affinity for other neurotransmitter transporters, including those for norepinephrine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of APE are varied and complex. It has been shown to increase locomotor activity in rats, as well as to increase the release of dopamine in the brain. APE has also been shown to have anxiolytic effects, meaning that it reduces anxiety. Additionally, APE has been shown to have analgesic effects, meaning that it reduces pain.

Advantages and Limitations for Lab Experiments

The advantages of using APE in lab experiments include its high affinity for dopamine transporters, its ability to increase dopamine levels in the brain, and its varied biochemical and physiological effects. However, there are also limitations to using APE, including its potential for abuse and its potential to produce unwanted side effects.

Future Directions

There are many future directions for research on APE. One potential direction is to investigate its potential use as a treatment for addiction, as it has been shown to have an affinity for the dopamine transporter. Another potential direction is to investigate its potential use as a painkiller, as it has been shown to have analgesic effects. Additionally, further research could be conducted to investigate the potential side effects of APE and to develop safer and more effective derivatives.

Synthesis Methods

APE can be synthesized using a variety of methods, including the reaction of 1-aminocyclohexane with 2-bromopiperidine followed by oxidation with potassium permanganate. Another method involves the reaction of 1-aminocyclohexane with 1-bromo-2-piperidinone followed by reduction with sodium borohydride. Both methods have been shown to produce high yields of APE.

Scientific Research Applications

APE has been used in a variety of scientific research applications, including as a tool to study the central nervous system. It has been shown to have an affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. APE has also been used to study the effects of dopamine on behavior, as well as to investigate the role of dopamine in addiction.

properties

IUPAC Name

1-(azepan-1-yl)-2-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c16-13(12-14-8-4-3-5-9-14)15-10-6-1-2-7-11-15/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGQLDKFKQSFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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